Quinolin-6-yl acetate

Descripción general

Descripción

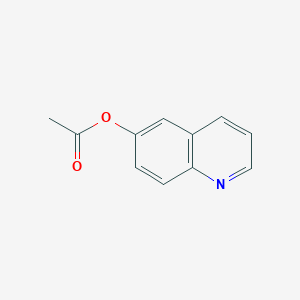

Quinolin-6-yl acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N this compound is characterized by the presence of an acetate group attached to the sixth position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-yl acetate can be achieved through several methods. One common approach involves the acetylation of quinolin-6-ol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield quinolin-6-ol.

Reaction Conditions and Outcomes:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> in MeOH (reflux) | Quinolin-6-ol | 73–98% | |

| NaOH in H<sub>2</sub>O/EtOAc | Quinolin-6-ol (after workup) | 85% |

Mechanism:

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which cleaves the ester bond.

Aminocarbonylation

Palladium-catalyzed aminocarbonylation introduces carboxamide or glyoxylamide groups at the 6-position.

Key Findings from Aminocarbonylation Studies :

| Amine Nucleophile | Catalyst | CO Pressure (bar) | Major Product (Selectivity) |

|---|---|---|---|

| Piperidine | Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | 40 | Quinoline-6-glyoxylamide (82%) |

| tert-Butylamine | Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | 40 | Quinoline-6-glyoxylamide (84%) |

Reaction Pathway:

-

Oxidative addition of Pd(0) to the quinoline iodide intermediate.

-

Double CO insertion forms a ketocarboxamide intermediate.

-

Nucleophilic attack by the amine yields glyoxylamide derivatives.

Oxidation Reactions

The acetate side chain or quinoline ring can be oxidized to yield carboxylic acids or quinone derivatives.

Oxidation Pathways:

-

Acetate Group Oxidation:

-

Reagents: KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic conditions.

-

Product: Quinolin-6-yl carboxylic acid.

-

-

Ring Oxidation:

-

Reagents: m-CPBA (meta-chloroperbenzoic acid) in dichloroethane.

-

Product: 2-Oxo-1H-quinolin-6-yl acetate.

-

Substitution Reactions

The quinoline ring undergoes nucleophilic substitution, particularly at halogenated positions.

Example with 6-Bromoquinoline Derivative :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Piperidine | 90°C, 6–40 h | 6-Bromo-2-(pyrrolidin-1-yl)quinoline | 93% |

Mechanism:

-

SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the ring.

Esterification and Transesterification

The acetate group can be modified to form other esters.

Synthesis of Methyl 2-(Quinolin-6-yl)acetate :

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Quinolin-6-yl acetic acid | SOCl<sub>2</sub> in MeOH (reflux) | Methyl 2-(quinolin-6-yl)acetate | 76% |

Applications:

-

Esters are intermediates for prodrugs or hydrophobic analogs in medicinal chemistry.

Cyclization Reactions

Quinolin-6-yl acetate derivatives participate in cyclization to form fused heterocycles.

Case Study :

-

Reaction: Cyclization of Schiff bases in acetic acid/ZnCl<sub>2</sub>.

-

Product: 6-Substituted-2,4-di(hetaryl)quinolines (yields >80%).

-

Mechanism: Acid-catalyzed intramolecular cyclization followed by oxidation.

Reduction Reactions

The quinoline ring can be hydrogenated to tetrahydroquinoline derivatives.

Hydrogenation Conditions :

-

Catalyst: Pd/C or Raney Ni.

-

Conditions: H<sub>2</sub> gas (1–3 atm), 50–100°C.

-

Product: Tetrahydrothis compound (partial or full reduction).

Aplicaciones Científicas De Investigación

Quinolin-6-yl acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Quinoline derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.

Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of quinolin-6-yl acetate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as antimicrobial or anticancer agents.

Comparación Con Compuestos Similares

Quinolin-6-yl acetate can be compared with other similar compounds, such as:

Quinolin-2-yl acetate: Differing in the position of the acetate group, which can influence its reactivity and biological activity.

Quinolin-4-yl acetate: Another positional isomer with distinct chemical properties and applications.

Quinolin-8-yl acetate: Known for its unique electronic properties due to the position of the acetate group.

Uniqueness: this compound is unique due to its specific position of the acetate group, which can affect its chemical reactivity and interaction with biological targets

Actividad Biológica

Quinolin-6-yl acetate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic compound known for its pharmacological significance. The structure can be represented as follows:

This compound features a quinoline ring substituted with an acetate group at the 6-position, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer activities. For instance, a series of compounds based on the quinoline scaffold were synthesized and tested against various cancer cell lines. Notably, compounds with the quinolin-6-yl moiety showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with IC50 values of 8.50 μM and 12.51 μM for specific derivatives .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5k | MCF-7 | 8.50 | Induces apoptosis via PARP cleavage |

| 5l | MCF-7 | 12.51 | Cell cycle arrest at G2-M phase |

These findings indicate that this compound derivatives can effectively induce apoptosis and inhibit cell growth in cancer cells.

Neuroprotective Effects

This compound has also been identified as a potential acetylcholinesterase (AChE) inhibitor, which suggests its utility in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit AChE has been linked to improved cognitive function and memory enhancement .

Table 2: AChE Inhibition by Quinolin Derivatives

| Compound | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | 75% | 10.5 |

This neuroprotective property highlights the compound's dual role in both cancer therapy and cognitive enhancement.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. This compound exhibits antibacterial and antifungal activities against various pathogens. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds derived from quinoline have been shown to activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and other pro-apoptotic factors.

- Enzyme Inhibition : As an AChE inhibitor, this compound prevents the breakdown of acetylcholine, enhancing neurotransmission.

- Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways in microbes.

Case Studies

Several case studies have illustrated the effectiveness of quinoline-based compounds:

- Breast Cancer Treatment : A study involving the treatment of MCF-7 cells with quinoline derivatives demonstrated significant reduction in cell viability and induction of apoptosis .

- Alzheimer's Disease Models : In vivo studies using animal models showed that this compound improved memory retention and cognitive function by inhibiting AChE activity .

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with quinoline derivatives, resulting in substantial growth inhibition .

Propiedades

IUPAC Name |

quinolin-6-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXCPQHXDLLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332683 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24306-33-0 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.